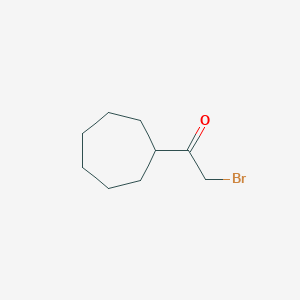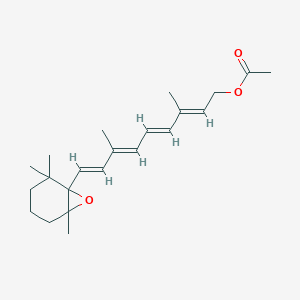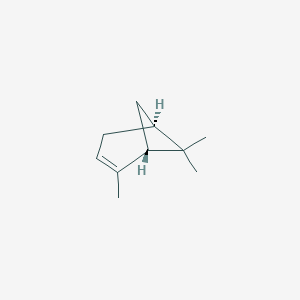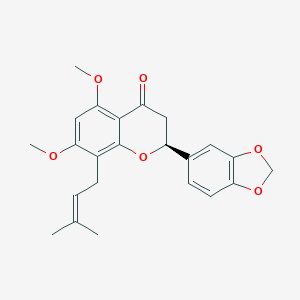
Pongapinone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pongapinone B is a natural compound that is found in the seeds of Millettia pinnata, a plant commonly found in Asia. This compound has been the focus of scientific research due to its potential therapeutic properties. In
Wissenschaftliche Forschungsanwendungen
Traditional Uses and Phytochemical Profile
Pongamia pinnata, a plant with diverse medicinal properties, is traditionally used for the treatment of various ailments. Phytochemical studies have identified a range of compounds including flavonoid derivatives (flavones, flavans, chalcones), terpenes, steroids, and fatty acids in this plant. Notably, these compounds exhibit a spectrum of biological activities such as antioxidant, antimicrobial, anti-inflammatory, and anti-diabetic effects. It's important to note that the extracts and compounds from Pongamia pinnata have been found to have low toxicity towards mammalian cells, indicating potential for therapeutic applications. However, comprehensive studies on the chemical constituents and their biological mechanisms are essential for a deeper understanding of the plant's pharmacological effects and ensuring the safety of its compounds for drug development (Al Muqarrabun et al., 2013).
Agricultural Benefits
Pongamia pinnata is recognized not only for its medicinal properties but also for its agricultural advantages. The plant is beneficial for managing soil erosion and connecting sand mounds due to its dense network of lateral roots. Pongamia oil, extracted from its seeds, is used in agriculture as a biofuel. Furthermore, the plant contributes to organic agriculture by providing a rich source of minerals, amino acids, and plant nutrients, enhancing soil fertility. Pongamia cake, a byproduct of oil extraction, is especially rich in nutrients and acts as an excellent fertilizer source. The oil also has insecticidal properties similar to neem oil, offering a natural solution for pest management (Usharani et al., 2019).
Biofuel Production
The seeds of Pongamia pinnata contain oils rich in C18:1 fatty acid, making them suitable for biodiesel production. Preliminary assessments in Australia have shown promising results for growth and seed yield, indicating the potential of Pongamia pinnata as a biofuel source. However, there is a need for a well-structured research and development program to understand the plant's limitations and support industry development. Critical research elements have been identified to integrate molecular level genetic research, agronomic studies, landscape scale investigations, and new production systems and value chains into aspects of sustainability (Murphy et al., 2012).
Eigenschaften
CAS-Nummer |
146713-94-2 |
|---|---|
Produktname |
Pongapinone B |
Molekularformel |
C23H24O6 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
(2S)-2-(1,3-benzodioxol-5-yl)-5,7-dimethoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C23H24O6/c1-13(2)5-7-15-19(25-3)11-21(26-4)22-16(24)10-18(29-23(15)22)14-6-8-17-20(9-14)28-12-27-17/h5-6,8-9,11,18H,7,10,12H2,1-4H3/t18-/m0/s1 |
InChI-Schlüssel |
QNKSZZRDFRCBNL-SFHVURJKSA-N |
Isomerische SMILES |
CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)C[C@H](O2)C3=CC4=C(C=C3)OCO4)C |
SMILES |
CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)CC(O2)C3=CC4=C(C=C3)OCO4)C |
Kanonische SMILES |
CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)CC(O2)C3=CC4=C(C=C3)OCO4)C |
Andere CAS-Nummern |
146713-94-2 |
Synonyme |
pongapinone B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



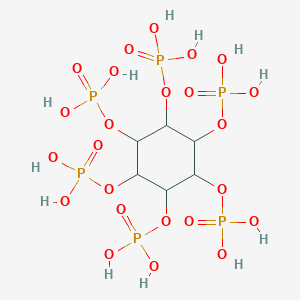
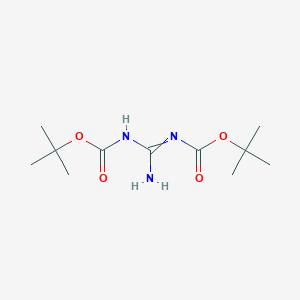
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
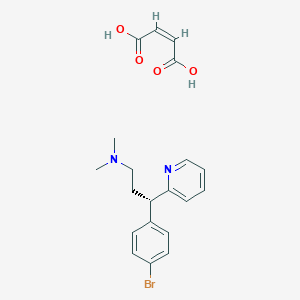
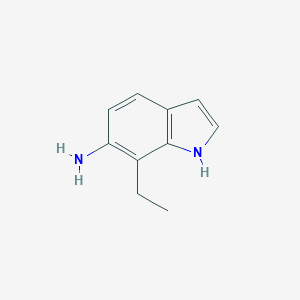
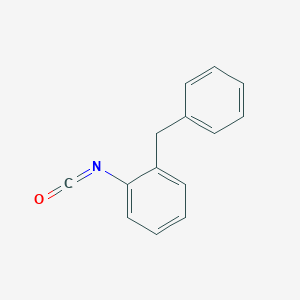
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B124718.png)
![3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene](/img/structure/B124721.png)
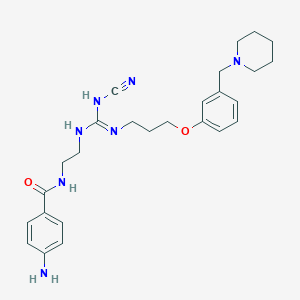
![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)
